Cas no 121667-78-5 (3-(3,4,5-trimethoxyphenyl)propanal)

3-(3,4,5-trimethoxyphenyl)propanal 化学的及び物理的性質
名前と識別子
-
- Benzenepropanal,3,4,5-trimethoxy-
- 3-(3,4,5-TRIMETHOXY-PHENYL)-PROPIONALDEHYDE
- 3-(3,4,5-trimethoxyphenyl)propan-1-al
- 3-(3,4,5-trimethoxy-phenyl)-propan-1-al
- 3-(3',4',5'-trimethoxyphenyl)propanal
- 3,4,5-Trimethoxybenzenepropanal
- ACMC-1CFGE
- AG-D-46974
- CTK4B2590
- KB-75168
- 3-(3,4,5-Trimethoxyphenyl)propanal
- SCHEMBL910639
- 121667-78-5
- 3-(3,4,5-Trimethoxyphenyl)propionaldehyde
- Benzenepropanal, 3,4,5-trimethoxy-
- EN300-1852202
- DTXSID50452631
- 3-(3,4,5-trimethoxyphenyl)propanal
-
- インチ: InChI=1S/C12H16O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h6-8H,4-5H2,1-3H3
- InChIKey: JCTZAADKOVINBU-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C(=CC(=C1)CCC=O)OC)OC
計算された属性
- せいみつぶんしりょう: 224.10488
- どういたいしつりょう: 224.10485899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 44.8Ų
じっけんとくせい
- 密度みつど: 1.077±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 316.651°C at 760 mmHg
- フラッシュポイント: 137.043°C
- 屈折率: 1.495
- ようかいど: 微溶性(1.6 g/l)(25ºC)、
- PSA: 44.76
3-(3,4,5-trimethoxyphenyl)propanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1852202-10.0g |
3-(3,4,5-trimethoxyphenyl)propanal |
121667-78-5 | 10g |
$4236.0 | 2023-05-23 | ||
Enamine | EN300-1852202-10g |
3-(3,4,5-trimethoxyphenyl)propanal |
121667-78-5 | 10g |
$3315.0 | 2023-09-18 | ||
Enamine | EN300-1852202-5.0g |
3-(3,4,5-trimethoxyphenyl)propanal |
121667-78-5 | 5g |
$2858.0 | 2023-05-23 | ||
Enamine | EN300-1852202-1.0g |
3-(3,4,5-trimethoxyphenyl)propanal |
121667-78-5 | 1g |
$986.0 | 2023-05-23 | ||
Enamine | EN300-1852202-1g |
3-(3,4,5-trimethoxyphenyl)propanal |
121667-78-5 | 1g |
$770.0 | 2023-09-18 | ||
Enamine | EN300-1852202-0.05g |
3-(3,4,5-trimethoxyphenyl)propanal |
121667-78-5 | 0.05g |
$647.0 | 2023-09-18 | ||
Enamine | EN300-1852202-0.5g |
3-(3,4,5-trimethoxyphenyl)propanal |
121667-78-5 | 0.5g |
$739.0 | 2023-09-18 | ||
Enamine | EN300-1852202-2.5g |
3-(3,4,5-trimethoxyphenyl)propanal |
121667-78-5 | 2.5g |
$1509.0 | 2023-09-18 | ||
Enamine | EN300-1852202-0.25g |
3-(3,4,5-trimethoxyphenyl)propanal |
121667-78-5 | 0.25g |
$708.0 | 2023-09-18 | ||
Enamine | EN300-1852202-0.1g |
3-(3,4,5-trimethoxyphenyl)propanal |
121667-78-5 | 0.1g |
$678.0 | 2023-09-18 |
3-(3,4,5-trimethoxyphenyl)propanal 関連文献
-
Gilbert Besong,Krzysztof Jarowicki,Philip J. Kocienski,Eric Sliwinski,F. Thomas Boyle Org. Biomol. Chem. 2006 4 2193
3-(3,4,5-trimethoxyphenyl)propanalに関する追加情報
Recent Advances in the Study of 3-(3,4,5-Trimethoxyphenyl)propanal (CAS: 121667-78-5) in Chemical Biology and Pharmaceutical Research
3-(3,4,5-Trimethoxyphenyl)propanal (CAS: 121667-78-5) is a key intermediate in the synthesis of various bioactive compounds, particularly in the development of anticancer and anti-inflammatory agents. Recent studies have highlighted its significance in medicinal chemistry due to its structural versatility and potential therapeutic applications. This research brief consolidates the latest findings on this compound, focusing on its synthesis, mechanism of action, and pharmacological potential.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of 3-(3,4,5-trimethoxyphenyl)propanal as a precursor in the synthesis of combretastatin analogs, which are known for their potent tubulin polymerization inhibition properties. The study demonstrated that modifications to the propanal side chain could enhance binding affinity to the colchicine binding site, offering new avenues for cancer therapy. The research team utilized molecular docking and in vitro assays to validate these findings, showing promising activity against multidrug-resistant cancer cell lines.
In another groundbreaking study from Bioorganic & Medicinal Chemistry Letters, researchers investigated the anti-inflammatory effects of derivatives synthesized from 3-(3,4,5-trimethoxyphenyl)propanal. The compound's ability to modulate NF-κB signaling pathways was identified as a key mechanism, reducing pro-inflammatory cytokine production in macrophage models. These results suggest potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Recent advancements in synthetic methodologies have also been reported. A 2024 paper in Organic Process Research & Development detailed a novel, scalable synthesis route for 3-(3,4,5-trimethoxyphenyl)propanal using biocatalytic reduction, achieving higher yields (85%) and improved enantioselectivity compared to traditional chemical methods. This innovation addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical development.
Pharmacokinetic studies have further elucidated the compound's drug-like properties. Research published in Drug Metabolism and Disposition characterized its metabolic stability and cytochrome P450 interactions, providing critical data for future formulation strategies. The compound demonstrated favorable oral bioavailability in rodent models, supporting its potential as a lead compound for further optimization.
Emerging applications in neurodegenerative disease research have also been explored. A 2023 study in ACS Chemical Neuroscience reported that 3-(3,4,5-trimethoxyphenyl)propanal derivatives exhibited neuroprotective effects in models of Alzheimer's disease, potentially through modulation of tau protein aggregation. This represents an exciting new direction for the compound's therapeutic development.
In conclusion, recent research on 3-(3,4,5-trimethoxyphenyl)propanal (CAS: 121667-78-5) demonstrates its growing importance in medicinal chemistry. From anticancer applications to anti-inflammatory and neuroprotective effects, this versatile compound continues to reveal new therapeutic possibilities. The development of improved synthetic methods and comprehensive pharmacokinetic studies further supports its potential as a valuable scaffold for drug discovery. Future research directions may include combination therapies and targeted delivery systems to enhance its clinical applicability.
121667-78-5 (3-(3,4,5-trimethoxyphenyl)propanal) 関連製品
- 78954-23-1(Yakuchinone A)
- 27113-22-0(Paradol)
- 122-48-5(Zingerone)
- 16603-18-2(1-(3,4,5-Trimethoxyphenyl)propan-2-one)
- 14328-88-2(3-(4-Chlorophenyl)-2-methylprop-2-enoic acid)
- 2138558-80-0(4,4-Dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine)
- 1804660-84-1(3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-acetonitrile)
- 1807126-83-5(3-Chloro-4-(difluoromethyl)-5-(trifluoromethyl)pyridine-2-carboxaldehyde)
- 1504671-30-0(1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine)
- 173252-76-1(5-Trifluoromethoxyindan-1-one)




